Cas no 2248399-64-4 (3-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole)

3-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative with a difluoromethyl substituent, offering unique reactivity and stability for use in synthetic chemistry. Its bromo and difluoromethyl groups enhance its utility as a versatile intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty materials. The compound's structural features facilitate selective functionalization, enabling efficient cross-coupling reactions and further derivatization. Its stability under standard conditions ensures reliable handling and storage. The presence of the difluoromethyl group can impart desirable physicochemical properties, such as improved metabolic stability or lipophilicity, in downstream applications. This compound is particularly valuable for researchers developing novel fluorinated heterocycles.
3-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole structure
2248399-64-4 structure
Product Name:3-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole
CAS No:2248399-64-4
MF:C5H5BrF2N2
MW:211.007406949997
CID:6219592
PubChem ID:164886200
Update Time:2025-06-06

3-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • AT33828
    • AKOS040804516
    • EN300-6511036
    • 2248399-64-4
    • 3-BROMO-5-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE
    • 3-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole
    • Inchi: 1S/C5H5BrF2N2/c1-10-3(5(7)8)2-4(6)9-10/h2,5H,1H3
    • InChI Key: XSRJLDMIXVWXHS-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)F)N(C)N=1

Computed Properties

  • Exact Mass: 209.96042g/mol
  • Monoisotopic Mass: 209.96042g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 17.8Ų

3-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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